C3A Receptor Agonist

説明

C3a 受容体アゴニストは、補体系に関与する G タンパク質共役型受容体である C3a 受容体に特異的に結合して活性化する化合物です。 補体系は自然免疫応答の重要な部分であり、微生物感染症の対策と炎症の調節に重要な役割を果たしています . C3a 受容体は、アゴニストによって活性化されると、走化性、顆粒酵素放出、スーパーオキシドアニオン産生など、さまざまな免疫応答を刺激することができます .

準備方法

合成経路と反応条件: C3a 受容体アゴニストの合成には、多くの場合、ペプチド合成技術が用いられます。なぜなら、これらのアゴニストは通常、補体系の成分である C3a のペプチド断片から誘導されるからです。 一般的な方法の 1 つに、固相ペプチド合成 (SPPS) があります。この方法では、アミノ酸が、固体樹脂に固定された伸長中のペプチド鎖に順次添加されます . 反応条件には、通常、N,N'-ジイソプロピルカルボジイミド (DIC) などのカップリング試薬と、1-ヒドロキシベンゾトリアゾール (HOBt) などの活性化剤を用いて、ペプチド結合形成を促進することが含まれます。

工業生産方法: C3a 受容体アゴニストの工業生産には、自動ペプチド合成機を用いた大規模なペプチド合成が用いられる場合があります。これらの機械は、SPPS の反復的なステップを自動化することで、ペプチドを効率的に生産できます。 合成されたペプチドの精製は、通常、高速液体クロマトグラフィー (HPLC) によって行われ、高純度と高収率が保証されます .

化学反応の分析

反応の種類: C3a 受容体アゴニストは、その合成中に主にペプチド結合形成反応を起こします。また、生物系で投与されると、さまざまな生化学的相互作用に関与する場合もあります。

一般的な試薬と条件:

カップリング試薬: N,N'-ジイソプロピルカルボジイミド (DIC)、1-ヒドロキシベンゾトリアゾール (HOBt)

保護基: アミノ基には Fmoc (9-フルオレニルメトキシカルボニル)、側鎖には tBu (tert-ブチル)

脱保護試薬: トリフルオロ酢酸 (TFA) は、保護基を除去し、ペプチドを樹脂から切り離すために用いられます

主な生成物: これらの反応の主な生成物は、C3a 受容体アゴニストとして作用する目的のペプチド配列です。 これらのペプチドは、その後、安定性または生物活性を高めるために、さらに修飾または他の分子と結合させることができます .

4. 科学研究への応用

C3a 受容体アゴニストは、科学研究において幅広い用途を持っています:

科学的研究の応用

C3a receptor agonists have a wide range of applications in scientific research:

作用機序

C3a 受容体アゴニストは、G タンパク質共役型受容体である C3a 受容体に結合することでその効果を発揮します。結合すると、受容体は立体構造変化を起こし、細胞内シグナル伝達経路を活性化します。 この活性化は、走化性、顆粒酵素放出、スーパーオキシドアニオン産生などのさまざまな免疫応答につながります . 主要な分子標的は、受容体に関連付けられた G タンパク質であり、下流のシグナル伝達イベントを仲介します .

類似の化合物:

C5a 受容体アゴニスト: これらのアゴニストは、補体系の別の G タンパク質共役型受容体である C5a 受容体に結合します。

C3a 受容体アンタゴニスト: これらの化合物は、C3a 受容体に結合しますが、その活性化を阻害し、アゴニストに対するカウンターバランスを提供し、補体系の過剰な活性化が有害である状態における治療的可能性を提供します.

独自性: C3a 受容体アゴニストは、C3a 受容体を選択的に活性化し、特定の免疫応答を引き起こす能力においてユニークです。 この選択性は、他の経路に影響を与えることなく、補体系を標的とした調節を可能にするため、研究と治療的用途において貴重なツールとなっています .

類似化合物との比較

C5a Receptor Agonists: These agonists bind to the C5a receptor, another G protein-coupled receptor in the complement system.

C3a Receptor Antagonists: These compounds bind to the C3a receptor but inhibit its activation, providing a counterbalance to the agonists and offering therapeutic potential in conditions where excessive activation of the complement system is detrimental.

Uniqueness: The C3a receptor agonist is unique in its ability to selectively activate the C3a receptor, leading to specific immune responses. This selectivity makes it a valuable tool in research and therapeutic applications, as it allows for targeted modulation of the complement system without affecting other pathways .

生物活性

The C3a receptor (C3aR) is a G protein-coupled receptor that plays a crucial role in the immune response, particularly in inflammation and tissue repair. The biological activity of C3a receptor agonists has garnered significant attention in recent research due to their potential therapeutic applications in various inflammatory diseases. This article explores the biological activity of C3a receptor agonists, highlighting key research findings, structural insights, and case studies.

Overview of C3a and C3aR

C3a is an anaphylatoxin generated from the complement system, which mediates pro-inflammatory responses. Upon binding to C3aR, it activates various downstream signaling pathways that influence immune cell behavior, including chemotaxis, degranulation, and cytokine release. The receptor's activation is tightly regulated by internalization mechanisms and feedback systems to prevent excessive inflammation .

C3aR agonists function by mimicking the action of C3a, leading to receptor activation. Key mechanisms include:

- Receptor Internalization : Following agonist binding, C3aR undergoes rapid internalization, which serves as a negative feedback mechanism to control signaling intensity .

- Calcium Mobilization : Agonist binding induces intracellular calcium mobilization, a marker of receptor activation. For instance, the antagonist SB290157 has been shown to exhibit agonist activity under certain conditions .

- Cytokine Production : Activation of C3aR leads to the release of pro-inflammatory cytokines from immune cells such as mast cells and monocytes .

Structural Insights

Recent structural studies have provided valuable insights into the interaction between C3a and its receptor:

- Binding Dynamics : Structural analyses reveal critical residues involved in the interaction between C3a and C3aR. For example, Arg 77 in C3a is essential for binding stability .

- Peptide Design : Novel peptides derived from the carboxyl-terminus of C3a have been identified as potent agonists. These peptides can enhance receptor activation and offer a template for designing new therapeutic agents .

Table 1: Summary of Key Findings on C3A Receptor Agonists

Case Studies

- Stroke Models : Research indicates that elevated levels of plasma C3a and its receptors are observed following thromboembolic strokes. Targeting this pathway may mitigate inflammatory damage post-stroke .

- Chronic Rhinosinusitis : In models of chronic rhinosinusitis (CRS), antagonism of C3aR led to reduced inflammation and symptom severity, suggesting therapeutic potential for managing CRS through modulation of complement pathways .

特性

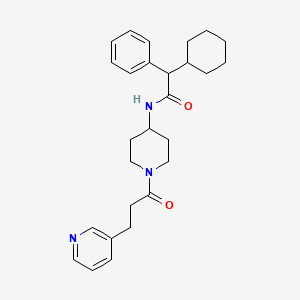

IUPAC Name |

2-cyclohexyl-2-phenyl-N-[1-(3-pyridin-3-ylpropanoyl)piperidin-4-yl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H35N3O2/c31-25(14-13-21-8-7-17-28-20-21)30-18-15-24(16-19-30)29-27(32)26(22-9-3-1-4-10-22)23-11-5-2-6-12-23/h1,3-4,7-10,17,20,23-24,26H,2,5-6,11-16,18-19H2,(H,29,32) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMFOYNMWESQGBZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C(C2=CC=CC=C2)C(=O)NC3CCN(CC3)C(=O)CCC4=CN=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H35N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90659061 | |

| Record name | 2-Cyclohexyl-2-phenyl-N-{1-[3-(pyridin-3-yl)propanoyl]piperidin-4-yl}acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90659061 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

433.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

944997-60-8 | |

| Record name | 2-Cyclohexyl-2-phenyl-N-{1-[3-(pyridin-3-yl)propanoyl]piperidin-4-yl}acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90659061 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | C3A receptor agonist | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q1: How do C3a receptor agonists exert their effects on a cellular level?

A1: C3a receptor agonists bind to the C3a receptor, a G protein-coupled receptor, primarily found on various immune cells, including mast cells and neutrophils. This binding triggers downstream signaling cascades, leading to diverse cellular responses. One of the key pathways activated by C3a receptor agonists is the PI3K/AKT pathway, as demonstrated by a study showing that the C3a receptor agonist promotes hepatocellular carcinoma growth by activating this specific pathway. []

Q2: What is the role of C3a receptor agonists in influencing neural plasticity after ischemic stroke?

A2: Research suggests that C3a receptor agonists may play a beneficial role in promoting neural plasticity following ischemic stroke. A study in mice revealed that intranasal administration of a this compound after stroke significantly increased synaptic density and GAP43 expression in the peri-infarct cortex, a marker of axonal sprouting and plasticity. [] This enhanced plasticity was associated with improved recovery of motor function.

Q3: Can C3a receptor agonists directly contribute to fibrotic processes in the kidneys?

A3: Evidence suggests that C3a receptor activation might contribute to renal fibrosis. A study using murine primary tubular epithelial cells demonstrated that a this compound induced the expression of pro-fibrotic markers, including collagen I and transforming growth factor beta 1 (TGF-β1), similar to the effects observed with direct TGF-β1 treatment. [] This suggests a potential direct pro-fibrotic role of C3a receptor activation in the kidneys.

Q4: How do C3a receptor agonists impact inflammatory and fibrotic processes in diabetic nephropathy?

A4: Research indicates that C3a receptor agonists may exacerbate inflammatory and fibrotic responses in diabetic nephropathy. A study on a rat model of type 2 diabetes mellitus showed that a this compound worsened renal function and morphology, accompanied by increased levels of inflammatory cytokines (IL-6), phosphorylated IKBα, TGF-β, and collagen I in the kidneys. [] This suggests that blocking C3a receptor activation could be a potential therapeutic strategy for diabetic nephropathy.

Q5: Have any C3a receptor antagonists been developed, and what are their potential therapeutic applications?

A5: Yes, researchers have successfully designed and validated C3a receptor antagonists using computational methods. [] These antagonists have shown potential therapeutic value in preclinical models of diseases like stroke, heart attack, and rheumatoid arthritis, where excessive C3a receptor activation contributes to pathology.

Q6: What is the connection between Serping1, the complement pathway, and neuronal development?

A6: Studies have revealed an unexpected role for the complement pathway, specifically Serping1 (C1 inhibitor), in regulating neuronal development. Research demonstrated that Serping1 knockdown disrupted neuronal stem cell proliferation and migration in mice, with evidence suggesting that this effect might be mediated through the C5a receptor. [] This finding highlights the diverse roles of the complement system beyond its traditional involvement in immunity.

Q7: Have any structure-activity relationship (SAR) studies been conducted for C3a receptor agonists?

A7: While limited information is available on comprehensive SAR studies for C3a receptor agonists based on the provided research articles, some studies have explored modifications to the C3a peptide sequence. For instance, researchers have investigated the effects of incorporating oxazole amino acids into C3a-derived peptides, leading to the identification of potent C3a receptor agonists. [] These findings suggest that modifications to the C3a peptide backbone can significantly impact its activity and provide valuable insights for designing more potent and selective C3a receptor agonists.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。